

# An In-depth Technical Guide to Kinetin Triphosphate: Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Kinetin triphosphate	
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#### **Abstract**

Kinetin triphosphate (KTP), a synthetic analog of adenosine triphosphate (ATP), has emerged as a molecule of significant interest in cellular biology and drug discovery, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Kinetin triphosphate. Emphasis is placed on its role as a neo-substrate for PTEN-induced putative kinase 1 (PINK1), a key enzyme implicated in Parkinson's disease pathogenesis. This document includes detailed summaries of its chemical identifiers, physical and chemical properties, and a thorough exploration of its mechanism of action within the PINK1 signaling pathway. Furthermore, this guide presents detailed experimental protocols for the enzymatic synthesis of Kinetin triphosphate and its application in cellular assays, providing a valuable resource for researchers in the field.

#### **Chemical Structure and Identification**

**Kinetin triphosphate**, also known as N6-furfuryladenosine-5'-triphosphate, is a purine nucleotide analog characterized by the substitution of a furfuryl group at the N6 position of the adenine base. This modification distinguishes it from its endogenous counterpart, ATP, and is crucial for its unique biological activities.



Table 1: Chemical Identifiers of Kinetin Triphosphate

Identifier	Value	Citation
IUPAC Name	[[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate	[1]
SMILES String	C1=COC(=C1)CNC2=C3C(=N C=N2)N(C=N3)[C@H]4C( INVALID-LINKCOP(=O) (O)OP(=O)(O)OP(=O) (O)O">C@HO)O	[1]
CAS Number	1450894-16-2	[2]
Molecular Formula	C15H20N5O14P3	
Molecular Weight	587.27 g/mol	[2][3]
Synonyms	6-Fu-ATP, KTP	[3]

# **Physicochemical Properties**

The physicochemical properties of **Kinetin triphosphate** are essential for understanding its behavior in biological systems and for the design of experimental protocols. While experimentally determined data for some properties of **Kinetin triphosphate** are limited, computational predictions and data from its precursor, Kinetin, provide valuable insights.

Table 2: Physical and Chemical Properties of Kinetin Triphosphate and Kinetin



Property	Value	Compound	Citation
XLogP3	-4.5	Kinetin triphosphate (Computed)	[1]
Hydrogen Bond Donor Count	6	Kinetin triphosphate (Computed)	[1]
Hydrogen Bond Acceptor Count	16	Kinetin triphosphate (Computed)	[1]
Rotatable Bond Count	8	Kinetin triphosphate (Computed)	[1]
Exact Mass	587.02196132 g/mol	Kinetin triphosphate (Computed)	[1]
Melting Point	269-271 °C (decomposes)	Kinetin	[4]
Solubility	Soluble in water (<1 mg/ml at 25°C), DMSO (43 mg/ml at 25°C), freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide.	Kinetin	[4]
Stability	Stable in 0.05 N KOH at -20°C, 2-6°C, and 25°C for 90 days.[1][5] [6]	Kinetin	[1][5][6]

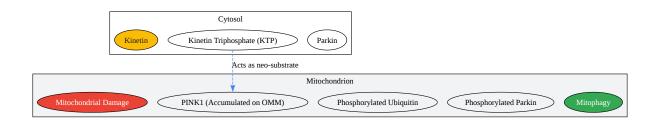
# **Biological Activity and Signaling Pathways**

The primary biological significance of **Kinetin triphosphate** lies in its ability to act as a "neosubstrate" for the serine/threonine kinase PINK1.[7] PINK1 plays a critical role in mitochondrial quality control, and its dysfunction is linked to early-onset Parkinson's disease.

### **The PINK1/Parkin Signaling Pathway**



Under normal physiological conditions, PINK1 is imported into the mitochondria and rapidly degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade that leads to the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria. Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the dysfunctional mitochondrion for degradation through a selective form of autophagy known as mitophagy.



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#### **Kinetin Triphosphate as a PINK1 Activator**

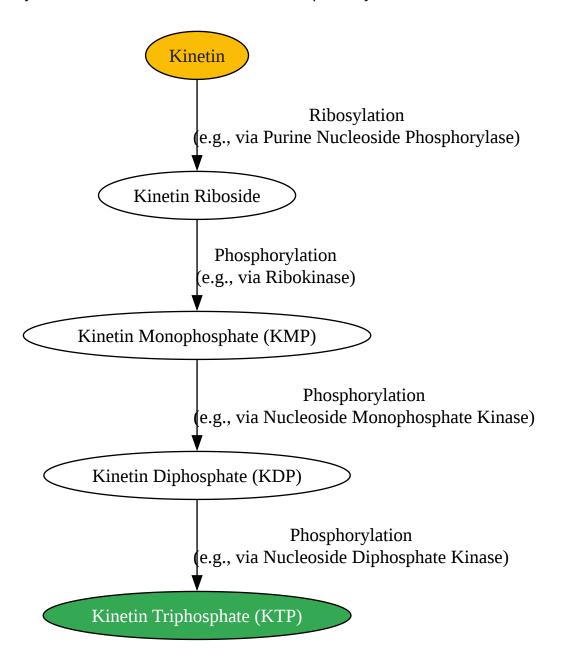
**Kinetin triphosphate** has been shown to enhance the catalytic activity of both wild-type and certain mutant forms of PINK1 with higher efficiency than ATP.[3][7] Its precursor, Kinetin, is cell-permeable and can be intracellularly converted to **Kinetin triphosphate**.[7] This conversion allows for the modulation of PINK1 activity in cellular models.

Recent structural studies have provided a more nuanced understanding of this interaction. It has been proposed that the binding of KTP to wild-type PINK1 may be sterically hindered by a "gatekeeper" residue in the ATP-binding pocket.[5][8] Mutation of this gatekeeper residue can enhance the utilization of KTP by PINK1.[5][8] This suggests that while Kinetin and its derivatives can enhance mitophagy, the precise mechanism of action may be more complex than initially thought and might not solely rely on direct competition with ATP in the wild-type enzyme.[9][10]



# **Experimental Protocols Enzymatic Synthesis of Kinetin Triphosphate**

While chemical synthesis routes exist, the enzymatic synthesis of nucleoside triphosphates offers advantages in terms of regio- and stereoselectivity.[11] The intracellular conversion of Kinetin to KTP involves a series of enzymatic steps. A general workflow for the in vitro enzymatic synthesis, based on the known metabolic pathway, is outlined below.



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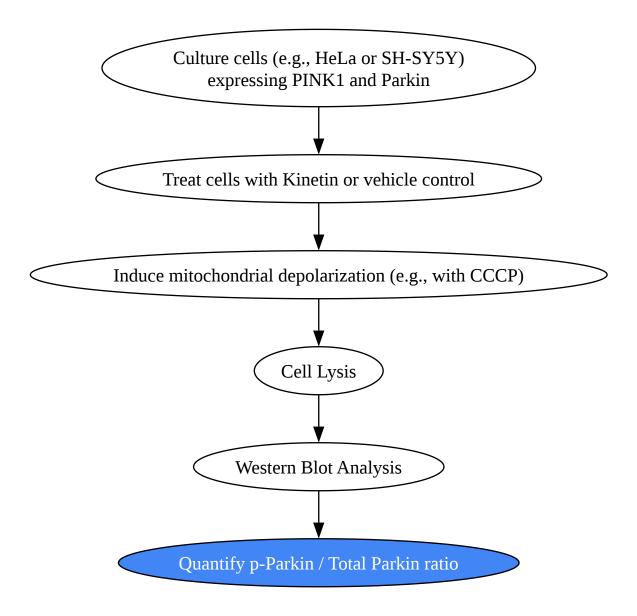
#### Methodology:

- Step 1: Ribosylation of Kinetin.
  - Reactants: Kinetin, α-D-ribose-1-phosphate.
  - Enzyme: Purine nucleoside phosphorylase.
  - Buffer: Tris-HCl buffer (pH 7.5) containing MgCl<sub>2</sub>.
  - Procedure: Incubate reactants with the enzyme at 37°C. Monitor the formation of Kinetin riboside by HPLC.
- Step 2: Phosphorylation to Kinetin Monophosphate (KMP).
  - o Reactant: Kinetin riboside, ATP.
  - Enzyme: Ribokinase.
  - Buffer: Tris-HCl buffer (pH 7.5) containing MgCl<sub>2</sub> and an ATP regeneration system (e.g., creatine kinase and phosphocreatine).
  - Procedure: Incubate Kinetin riboside with the kinase and ATP at 37°C. Monitor the formation of KMP by HPLC.
- Step 3 & 4: Sequential Phosphorylation to KDP and KTP.
  - Reactants: KMP, ATP.
  - Enzymes: Nucleoside monophosphate kinase and Nucleoside diphosphate kinase (can be a cocktail or a sequential addition).
  - Buffer: Tris-HCl buffer (pH 7.5) containing MgCl2 and an ATP regeneration system.
  - Procedure: Incubate the product from Step 2 with the kinase cocktail and ATP at 37°C.
     Monitor the formation of KTP by HPLC.
- Purification: Purify the final product using anion-exchange chromatography.



#### **Cell-Based PINK1 Kinase Activity Assay**

This protocol describes a method to assess the effect of Kinetin on PINK1 activity in a cellular context by measuring the phosphorylation of a downstream target, Parkin.



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#### Methodology:

- Cell Culture and Transfection:
  - Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media.



- If necessary, transfect cells with plasmids encoding for wild-type or mutant PINK1 and a tagged version of Parkin (e.g., mCherry-Parkin).
- Compound Treatment:
  - Treat cells with varying concentrations of Kinetin (or its vehicle, e.g., DMSO) for a
    predetermined time (e.g., 24-48 hours).
- Mitochondrial Depolarization:
  - Induce mitochondrial depolarization by treating cells with an uncoupling agent such as
     CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for a short period (e.g., 1-3 hours).
- Cell Lysis:
  - Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer)
     supplemented with protease and phosphatase inhibitors.
- Western Blot Analysis:
  - Determine the protein concentration of the lysates.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with primary antibodies specific for phosphorylated Parkin (at the relevant PINK1-dependent site, e.g., Ser65) and total Parkin.
  - Use appropriate secondary antibodies and a suitable detection system.
- Data Analysis:
  - Quantify the band intensities for phosphorylated and total Parkin.
  - Calculate the ratio of phosphorylated Parkin to total Parkin to determine the effect of Kinetin on PINK1 activity.

# **Potential Off-Target Effects and Future Directions**



While the primary focus of **Kinetin triphosphate** research has been on its interaction with PINK1, it is crucial to consider potential off-target effects. As an ATP analog, KTP could theoretically interact with other ATP-binding proteins, including other kinases. However, studies have suggested a degree of specificity for PINK1.[7] Further research is needed to comprehensively profile the kinome-wide selectivity of **Kinetin triphosphate** and to identify any potential off-target liabilities.

The therapeutic potential of modulating PINK1 activity with molecules like Kinetin is an active area of investigation for Parkinson's disease and other conditions associated with mitochondrial dysfunction. Future research will likely focus on optimizing the potency and selectivity of Kinetin-based compounds, as well as further elucidating the precise molecular mechanisms underlying their effects on mitochondrial quality control.

#### Conclusion

**Kinetin triphosphate** is a valuable tool for studying the PINK1/Parkin pathway and holds promise as a lead compound for the development of therapeutics targeting mitochondrial dysfunction. This technical guide has provided a detailed overview of its chemical and physical properties, its biological role as a PINK1 neo-substrate, and practical experimental protocols for its synthesis and use. As research in this field progresses, a deeper understanding of the nuanced interactions of **Kinetin triphosphate** within the cell will be critical for translating its potential into clinical applications.

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